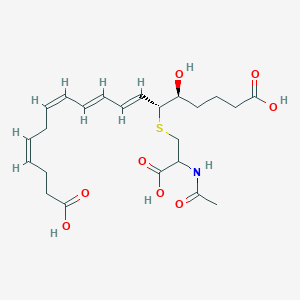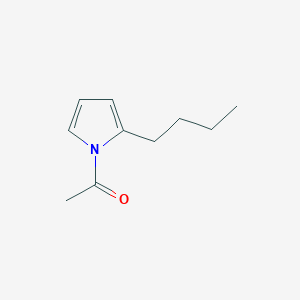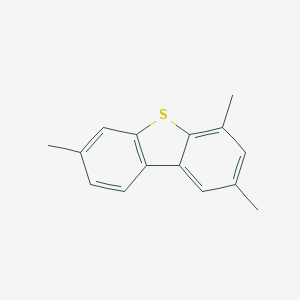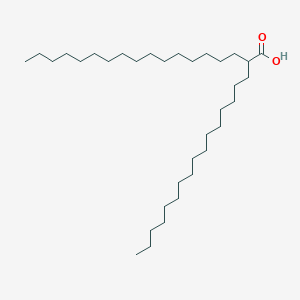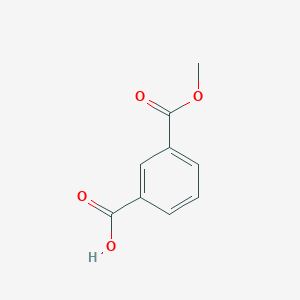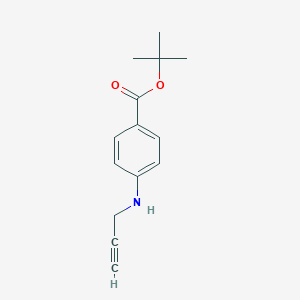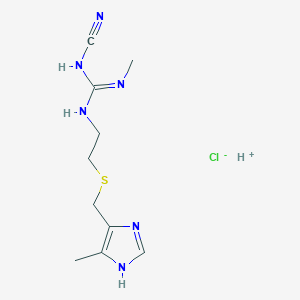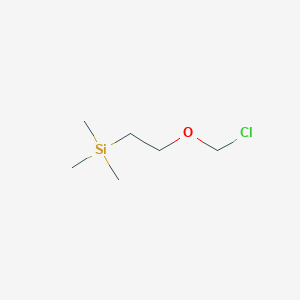
2-(Trimethylsilyl)ethoxymethyl chloride
Descripción general
Descripción
Synthesis Analysis
SEM chloride is synthesized from alcohols and 2-(trimethylsilyl)ethyl vinyl ether in the presence of a catalytic amount of PPTS (pyridinium p-toluenesulfonate), allowing for effective protection of hydroxyl groups, especially in compounds containing acid- and/or base-sensitive functional groups (Wu, Shull, & Koreeda, 1996).
Molecular Structure Analysis
The molecular structure of SEM chloride is characterized by the trimethylsilyl group attached to an ethoxymethyl moiety, which confers both hydrophobicity and steric protection. This structure facilitates its role as a protecting group, particularly due to its stability under various reaction conditions and its selective reactivity towards deprotection agents.
Chemical Reactions and Properties
SEM chloride is used in the protection of hydroxyl groups due to its ability to form stable silyl ethers, which can be deprotected under nearly neutral conditions with fluoride ions. This property is particularly beneficial in the synthesis of sensitive molecules, where harsh conditions could lead to degradation or unwanted side reactions. For instance, in the synthesis of nucleosidic thiocyanates, SEM chloride derivatives show high selectivity and yield (Chambert, Thomasson, & Décout, 2002).
Physical Properties Analysis
The physical properties of SEM chloride, such as its boiling point, melting point, and solubility, are critical for its application in organic synthesis. These properties determine the conditions under which SEM chloride can be used for the protection and deprotection of functional groups.
Chemical Properties Analysis
SEM chloride exhibits chemical properties that make it a versatile reagent in organic synthesis. Its reactivity with fluoride ions for the deprotection of silyl ethers is a key aspect of its utility. Moreover, it has been used in various organic transformations, including the protection of carboxylic acids, synthesis of nucleosides, and modifications of peptides (Akiyama, Hirofuji, Hirose, & Ozaki, 1994).
Aplicaciones Científicas De Investigación
2-(Trimethylsilyl)ethoxymethyl chloride, also known as SEM-Cl, is an organochlorine compound with the formula C6H15ClOSi . It was developed by Bruce H. Lipshutz during his work on the synthesis of N-methylmaysenine .
-
Protection of Hydroxyl Groups
- Field : Organic Chemistry
- Application : SEM-Cl is used to protect hydroxyl groups . This is important in organic synthesis where protecting groups are used to prevent certain reactions from occurring during the synthetic process .
- Method : The hydroxyl group can be protected by reacting it with SEM-Cl. The resulting SEM-protected compound can then be used in further reactions .
- Results : The SEM group can be cleaved with fluoride in organic solvents selectively under mild conditions . Typically, tetrabutylammonium fluoride and caesium fluoride can be used as deprotection reagents .
-
Protection of Amines, Alcohols, Phenols, and Carboxy Groups
- Field : Organic Chemistry
- Application : SEM-Cl is a widely used reagent for the preparation of protection groups for amines, alcohols, phenols, and carboxy groups .
- Method : The specific method of application would depend on the particular compound being protected .
- Results : The nitrogen of amides and sulfonamides groups are also protected by using SEM-Cl reagent .
-
Protection of Secondary Aryl Amines
- Field : Organic Chemistry
- Application : SEM-Cl is used to protect secondary aryl amines .
- Method : The specific method of application would depend on the particular compound being protected .
- Results : The SEM group can be cleaved with fluoride in organic solvents selectively under mild conditions .
-
Protection of Imidazole, Indole, and Pyrrole Nitrogens
- Field : Organic Chemistry
- Application : SEM-Cl is used to protect imidazole, indole, and pyrrole nitrogens .
- Method : The specific method of application would depend on the particular compound being protected .
- Results : The SEM group can be cleaved with fluoride in organic solvents selectively under mild conditions .
-
One-Carbon Homologations
-
Cyclizations
- Field : Organic Chemistry
- Application : SEM-Cl is used in the preparation of 2,4,5-trisubstituted tetrahydropyrans from homoallylic alcohols by a Prins-type cyclization reaction .
- Method : The specific method of application would depend on the particular reaction .
- Results : The SEM group can be cleaved with fluoride in organic solvents selectively under mild conditions .
-
Protection of Imidazole, Indole, and Pyrrole Nitrogens
- Field : Organic Chemistry
- Application : SEM-Cl is used to protect imidazole, indole, and pyrrole nitrogens .
- Method : The specific method of application would depend on the particular compound being protected .
- Results : The SEM group can be cleaved with fluoride in organic solvents selectively under mild conditions .
-
Electrophilic Formaldehyde Equivalent
-
Acyl Anion Equivalent
- Field : Organic Chemistry
- Application : SEM-Cl is used in the preparation of 2,4,5-trisubstituted tetrahydropyrans from homoallylic alcohols by a Prins-type cyclization reaction .
- Method : The specific method of application would depend on the particular reaction .
- Results : The SEM group can be cleaved with fluoride in organic solvents selectively under mild conditions .
- Field : Organic Chemistry
- Application : SEM-Cl is used in the synthesis of amino acid SEM esters from N-protected amino acids in the presence of lithium carbonate .
- Method : The specific method of application would depend on the particular reaction .
- Results : The SEM group can be cleaved with fluoride in organic solvents selectively under mild conditions .
- Field : Organic Chemistry
- Application : SEM-Cl is used as a phenol protecting group in the synthesis of laterifluorones .
- Method : The specific method of application would depend on the particular reaction .
- Results : The SEM group can be cleaved with fluoride in organic solvents selectively under mild conditions .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system . It may emit corrosive fumes .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(chloromethoxy)ethyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15ClOSi/c1-9(2,3)5-4-8-6-7/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXKZEMBEZGUAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10227327 | |
| Record name | 2-Chloromethyl 2-(trimethylsilyl)ethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10227327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trimethylsilyl)ethoxymethyl chloride | |
CAS RN |
76513-69-4 | |
| Record name | 2-(Trimethylsilyl)ethoxymethyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76513-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloromethyl 2-(trimethylsilyl)ethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076513694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloromethyl 2-(trimethylsilyl)ethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10227327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloromethyl 2-(trimethylsilyl)ethyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.328 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



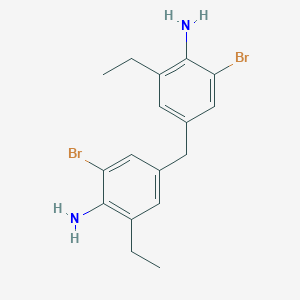

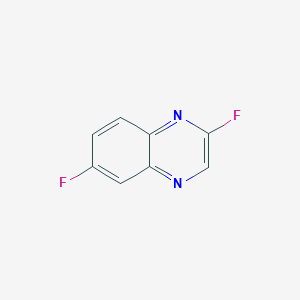
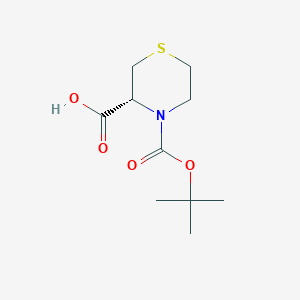
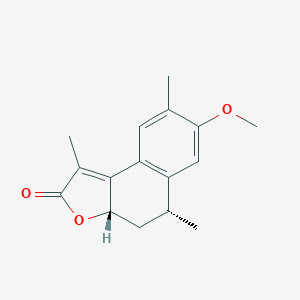

![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI)](/img/structure/B47640.png)
